1-Bromo-4-(2-bromoethoxy)benzene

Description

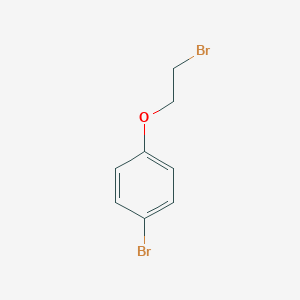

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGBSEMMGLSUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172141 | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-30-1 | |

| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18800-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl p-bromophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAS7A26GDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-4-(2-bromoethoxy)benzene CAS number and properties

An In-depth Technical Guide to 1-Bromo-4-(2-bromoethoxy)benzene

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18800-30-1[1][2][3] |

| Molecular Formula | C₈H₈Br₂O[3] |

| Molecular Weight | 279.96 g/mol [3][4] |

| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC(=CC=C1OCCBr)Br[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Melting Point | 56-57 °C[1] |

| Boiling Point | 163-165 °C at 16 mmHg[1] |

| Density | 1.757 g/cm³[1] |

| Flash Point | 120 °C[1] |

| Vapor Pressure | 3.93E-07 mmHg at 25 °C[1] |

| Solubility | Soluble in water, alcohols, and ethers; also soluble in chloroform[3] |

Synthesis

A common synthetic route to this compound involves the Williamson ether synthesis.

Experimental Protocol

A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is refluxed for 11 hours.[4] Following the reflux, the phases are separated. The organic phase is then purified by distillation to yield the final product.[4] This procedure has a reported yield of 83%.[4]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (Predicted) | (CDCl₃) δ: 3.63 (2H, t, J=5.4 Hz), 4.26 (2H, t, J=6.0 Hz), 6.80 (2H, d, J=9.1 Hz), 7.39 (2H, d, J=9.1 Hz)[1] |

Applications

This compound is a versatile intermediate in several areas of research and development.

-

Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, which can be used for pharmaceuticals and agrochemicals.[5]

-

Materials Science : The compound is utilized in the development of new materials, including polymers and resins.[5] Its dual bromine sites make it suitable for polymer crosslinking.[2]

-

Drug Discovery : It acts as a building block for creating biologically active compounds and is used in the synthesis of combinatorial libraries.[3][5]

-

Biological Activity : Research has indicated its potential to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), possibly by inhibiting protein synthesis.[3]

Caption: Key application areas of this compound.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling chemicals of this nature should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene, a compound of interest in various research and development applications.

Core Chemical Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value |

| Chemical Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol [1] |

| CAS Number | 18800-30-1[1][2] |

| Density | 1.757 g/cm³[1] |

| Melting Point | 56-57 °C[1] |

| Boiling Point | 163-165 °C (at 16 mmHg)[1] |

| Flash Point | 120 °C[1] |

Structural Elucidation

The nomenclature of this compound directly informs its molecular structure. The following diagram illustrates the logical relationship between the chemical name and its constituent structural fragments.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of related bromo-substituted aromatic compounds can be found in various chemical literature databases. While specific protocols for this compound are not provided in the search results, a general synthetic approach can be inferred. The synthesis would likely involve the Williamson ether synthesis, reacting 4-bromophenol with 1,2-dibromoethane under basic conditions.

General Synthetic Workflow (Hypothetical):

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene from 4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-(2-bromoethoxy)benzene from 4-bromophenol. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. This document outlines the primary synthetic methodology, a detailed experimental protocol, and expected analytical characterization.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis of this compound from 4-bromophenol is achieved via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (or an alcohol) to form a phenoxide (or alkoxide), which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]

In this specific synthesis, 4-bromophenol is treated with a base, typically sodium hydroxide (NaOH), to form the sodium 4-bromophenoxide intermediate. This phenoxide then reacts with 1,2-dibromoethane. One of the bromine atoms in 1,2-dibromoethane is displaced by the phenoxide to form the desired ether linkage, yielding this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of this compound.[3]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Yield (%) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 30 | 173 | - | - |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | - | 464 | 40 | - |

| Sodium Hydroxide | NaOH | 40.00 | 11.0 | 275 | - | - |

| Water | H₂O | 18.02 | - | - | 430 | - |

| This compound | C₈H₈Br₂O | 279.96 | 40.1 | - | - | 83 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents:

-

4-Bromophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).[3]

-

Heat the reaction mixture to reflux and maintain for 11 hours with vigorous stirring.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The product will be in the organic phase. Separate the aqueous and organic layers.

-

Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by distillation to yield this compound as the final product.[3]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as two doublets in the range of δ 6.8-7.5 ppm. The two methylene groups of the ethoxy chain will appear as two triplets, with the methylene group adjacent to the oxygen (O-CH₂) resonating around δ 4.3 ppm and the methylene group adjacent to the bromine (Br-CH₂) resonating further downfield around δ 3.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals. Four signals will be in the aromatic region (approximately δ 110-160 ppm), corresponding to the four unique carbon environments in the substituted benzene ring. Two signals will be in the aliphatic region, corresponding to the two methylene carbons of the ethoxy chain (approximately δ 30-70 ppm).

5.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C-O-C (ether) stretching vibrations around 1250-1000 cm⁻¹.

-

C-Br stretching vibrations in the region of 600-500 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

5.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the bromoethyl group.

References

Physical and chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene, a versatile bifunctional building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, materials science, and chemical process development.

Chemical Identity and Physical Properties

This compound is a disubstituted aromatic compound containing both an aryl bromide and an alkyl bromide functionality. This unique structure allows for selective chemical transformations at two distinct positions, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18800-30-1[1] |

| Molecular Formula | C₈H₈Br₂O[1] |

| Molecular Weight | 279.96 g/mol [1][2] |

| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=CC=C1OCCBr)Br[1] |

Table 2: Physical and Thermochemical Properties

| Property | Value |

| Melting Point | 56-57 °C |

| Boiling Point | 163-165 °C at 16 mmHg |

| Density | 1.757 g/cm³ |

| Flash Point | 120 °C |

| Vapor Pressure | 3.93E-07 mmHg at 25°C |

| Solubility | Soluble in water, alcohols, and ethers. Can be dissolved in chloroform.[1] |

Synthesis

The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis. This method utilizes the reaction of 4-bromophenol with an excess of 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

4-bromophenol (30 g, 173 mmol)

-

1,2-dibromoethane (40 mL, 464 mmol)

-

Sodium hydroxide (NaOH) (11.0 g, 275 mmol)

-

Water (430 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is placed in a round-bottom flask.[2]

-

The mixture is heated to reflux and maintained for 11 hours.[2]

-

After cooling to room temperature, the phases are separated using a separatory funnel.[2]

-

The organic phase is collected and purified by distillation to yield the final product.[2]

Expected Yield: 40.1 g (83%)[2]

Synthesis workflow for this compound.

Chemical Reactivity

The presence of two different carbon-bromine bonds (one aromatic and one aliphatic) in this compound allows for a range of selective chemical transformations. The aliphatic C-Br bond is significantly more reactive towards nucleophilic substitution, while the aromatic C-Br bond is amenable to cross-coupling reactions.

Nucleophilic Substitution at the Ethoxy Chain

The primary alkyl bromide is susceptible to nucleophilic attack. This allows for the introduction of various functional groups at the terminus of the ethoxy chain.

Potential Nucleophiles:

-

Amines

-

Azides

-

Cyanides

-

Thiolates

-

Alkoxides

General scheme for nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or equivalent inert atmosphere reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Key components of a Suzuki-Miyaura coupling reaction.

Experimental Protocols for Physical Property Determination

The following are general, standardized procedures for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind a small amount in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (at reduced pressure)

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source and pressure gauge

-

Heating mantle

Procedure:

-

Place the sample in the round-bottom flask with a boiling chip.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Slowly evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which the liquid is consistently boiling and the vapor is condensing on the thermometer bulb. This is the boiling point at the recorded pressure.

Density Determination (for a solid)

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-polar solvent)

Procedure (using a graduated cylinder):

-

Weigh a sample of the solid on an analytical balance and record the mass.

-

Partially fill a graduated cylinder with the chosen liquid and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and there are no air bubbles.

-

Record the final volume.

-

The volume of the solid is the difference between the final and initial volumes.

-

Calculate the density by dividing the mass of the solid by its volume.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound. The provided experimental protocols are intended as general guidelines and may require optimization based on specific laboratory conditions and desired outcomes.

References

An In-depth Technical Guide to the Spectral Interpretation of 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed interpretation of the expected spectral data for 1-Bromo-4-(2-bromoethoxy)benzene. Due to the limited availability of direct experimental spectra for this compound in public databases, this document focuses on a predictive analysis based on its structural components and comparison with analogous compounds. This guide includes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for acquiring these spectra are also provided. A logical workflow for the spectral analysis of this compound is visualized using a Graphviz diagram.

Predicted Spectral Data

The spectral characteristics of this compound can be predicted by analyzing its constituent parts: the 4-bromophenoxy group and the 2-bromoethyl group. Data from analogous compounds such as 4-bromophenol and 1-bromo-4-ethoxybenzene are used to refine these predictions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene ring. The ethoxy protons will appear as two triplets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2, H-6 (Aromatic) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the ethoxy group. |

| H-3, H-5 (Aromatic) | 7.3 - 7.5 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the bromine atom. |

| -O-CH₂- | 4.2 - 4.4 | Triplet (t) | 6.0 - 7.0 | Methylene group attached to the oxygen atom. |

| -CH₂-Br | 3.6 - 3.8 | Triplet (t) | 6.0 - 7.0 | Methylene group attached to the bromine atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-O) | 157 - 159 | Aromatic carbon attached to the ethoxy group. |

| C-2, C-6 | 116 - 118 | Aromatic carbons ortho to the ethoxy group. |

| C-3, C-5 | 132 - 134 | Aromatic carbons ortho to the bromine atom. |

| C-4 (C-Br) | 114 - 116 | Aromatic carbon attached to the bromine atom. |

| -O-CH₂- | 68 - 70 | Methylene carbon attached to the oxygen atom. |

| -CH₂-Br | 28 - 30 | Methylene carbon attached to the bromine atom. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-bromine bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3050 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1580 - 1600, 1480 - 1500 | Stretching |

| C-O (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Stretching |

| C-Br (Alkyl) | 515 - 690 | Stretching |

| C-Br (Aryl) | 1000 - 1075 | Stretching |

| p-disubstituted benzene | 810 - 840 | C-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (M, M+2, M+4).

| m/z Value | Proposed Fragment Ion | Notes |

| 278, 280, 282 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| 199, 201 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethyl group. |

| 171, 173 | [M - OCH₂CH₂Br]⁺ | Cleavage of the ether bond. |

| 155, 157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 107, 109 | [CH₂CH₂Br]⁺ | Bromoethyl cation. |

| 92 | [C₆H₄O]⁺ | Phenoxy cation radical. |

| 76 | [C₆H₄]⁺ | Benzyne radical cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve homogeneity.[2]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C isotope.[1]

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.[3] A sufficient number of scans is necessary to obtain a good signal-to-noise ratio.[2]

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The solvent signal is often used as a secondary reference.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[4][5] Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[4]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.[6]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, the sample can be introduced via a gas chromatography (GC-MS) system or a direct insertion probe.[7]

-

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9][10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-(2-bromoethoxy)benzene

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(2-bromoethoxy)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for understanding the key spectral features of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effects of the bromine atom and the ether oxygen significantly influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.39 | Doublet (d) | 2H | 9.1 |

| H-3, H-5 (Aromatic) | 6.80 | Doublet (d) | 2H | 9.1 |

| -O-CH₂- | 4.26 | Triplet (t) | 2H | 6.0 |

| -CH₂-Br | 3.63 | Triplet (t) | 2H | 5.4 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 114.0 |

| C-2, C-6 | 132.5 |

| C-3, C-5 | 116.5 |

| C-4 (C-O) | 157.0 |

| -O-CH₂- | 68.5 |

| -CH₂-Br | 31.0 |

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

For quantitative analysis, a known amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solution to serve as a chemical shift reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 or 125 MHz NMR spectrometer is commonly used.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral width: 0 to 220 ppm

-

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic effects within the molecule.

-

Aromatic Protons: The aromatic region is expected to show a typical AA'BB' system due to the para-substitution. The protons ortho to the bromine atom (H-2, H-6) are deshielded compared to the protons ortho to the bromoethoxy group (H-3, H-5).

-

Aliphatic Protons: The methylene protons adjacent to the oxygen atom (-O-CH₂-) are deshielded due to the electronegativity of oxygen and appear at a lower field compared to the methylene protons adjacent to the bromine atom (-CH₂-Br). The coupling between these two methylene groups results in triplet multiplicities for both signals.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the structure of this compound with the predicted proton and carbon assignments.

Caption: Molecular structure and predicted ¹H and ¹³C NMR assignments for this compound.

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 1-Bromo-4-(2-bromoethoxy)benzene

This technical guide provides a detailed analysis of 1-Bromo-4-(2-bromoethoxy)benzene using mass spectrometry and infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation for the characterization of this compound.

Introduction

This compound is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Accurate structural elucidation and purity assessment are paramount, for which mass spectrometry and IR spectroscopy are indispensable analytical techniques. This guide explores the expected spectral characteristics and provides a framework for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N | [1] |

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments, with ⁷⁹Br and ⁸¹Br having a natural abundance of approximately 50.7% and 49.3%, respectively. This leads to M, M+2, and M+4 peaks with relative intensities of roughly 1:2:1 for fragments containing two bromine atoms, and M and M+2 peaks of nearly equal intensity for fragments with one bromine atom.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion Structure | Formula | Comments |

| 278, 280, 282 | [M]⁺ | C₈H₈Br₂O | Molecular ion peak cluster (1:2:1 ratio). |

| 199, 201 | [M - CH₂CH₂Br]⁺ | C₆H₄BrO | Loss of the bromoethoxy side chain. |

| 171, 173 | [M - OCH₂CH₂Br]⁺ | C₆H₄Br | Cleavage of the ether bond. |

| 107, 109 | [CH₂CH₂Br]⁺ | C₂H₄Br | Bromoethyl cation. |

| 92 | [C₆H₄O]⁺ | C₆H₄O | Phenoxy radical cation. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation (from further fragmentation). |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of cleavage reactions to produce smaller, stable fragment ions.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound is outlined below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

-

Solvent Delay: 3 minutes.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic, ether, and alkyl halide functionalities.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 600-500 | C-Br stretch | Bromoalkane |

| ~550 | C-Br stretch | Bromoarene |

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A typical protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer is as follows.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Integrated Analytical Workflow

The combination of mass spectrometry and IR spectroscopy provides a comprehensive characterization of this compound. The logical workflow for this analysis is depicted below.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric and infrared spectroscopic analysis of this compound. By detailing the expected spectral data, fragmentation pathways, and standardized experimental protocols, this document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. The synergistic use of these analytical techniques enables unambiguous structural confirmation, which is a critical step in drug discovery and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(2-bromoethoxy)benzene is a bifunctional organic compound of interest in synthetic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its value lies in the differential reactivity of its two bromine substituents: a primary alkyl bromide and an aryl bromide. This guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, including detailed experimental protocols and logical workflow diagrams to facilitate its use in a research and development setting. While specific quantitative kinetic and thermodynamic data for this exact molecule are not extensively available in public literature, this guide compiles relevant data from analogous compounds to provide a robust predictive framework.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 279.96 g/mol .[1] Its structure features a bromo-substituted benzene ring ether-linked to a bromo-substituted ethyl group. This arrangement of functional groups is key to its synthetic utility.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | [2] |

| Molecular Weight | 279.96 g/mol | [1][2] |

| CAS Number | 18800-30-1 | [2] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 163-165 °C at 16 mmHg | [1] |

| Appearance | Solid | [1] |

| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N | [2] |

Reactivity Profile

The reactivity of this compound is dominated by the presence of two distinct carbon-bromine bonds. The bromine atom on the ethoxy side chain is a primary alkyl bromide, while the bromine atom attached directly to the benzene ring is an aryl bromide. This difference in electronic environment leads to a significant disparity in their reactivity, allowing for selective functionalization.

Differential Reactivity of the Bromine Substituents

The primary alkyl bromide is considerably more susceptible to nucleophilic substitution reactions (SN2) than the aryl bromide. This is due to the sp³ hybridization of the carbon atom, which allows for backside attack by a nucleophile, and the lower bond dissociation energy compared to the C(sp²)-Br bond of the aryl bromide. The aryl bromide is relatively unreactive towards traditional SN2 reactions due to the steric hindrance of the benzene ring and the partial double bond character of the C-Br bond resulting from resonance.

This differential reactivity is a key feature for synthetic applications, enabling the selective modification of the bromoethoxy chain while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.

Nucleophilic Substitution at the Alkyl Bromide

The primary bromide of the 2-bromoethoxy group readily undergoes substitution with a variety of nucleophiles.

Logical Workflow for Sequential Functionalization

Caption: Sequential functionalization of this compound.

Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation. Common examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Stability and Storage

| Parameter | Recommendation |

| Storage Temperature | Room temperature |

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents. |

It is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route.[2]

Reaction Scheme for Synthesis

Caption: Synthesis of this compound.

Procedure:

-

A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is prepared in a round-bottom flask.[2]

-

The mixture is refluxed for 11 hours.[2]

-

After cooling, the phases are separated.

-

The organic phase is purified by distillation to yield the final product.[2]

Expected Yield: Approximately 83%.[2]

Representative Protocol for Nucleophilic Substitution at the Alkyl Bromide

The following is a general procedure for the substitution of the primary bromide with an azide nucleophile, a common transformation in organic synthesis. This protocol is based on similar reactions with analogous compounds.

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-azido-2-(4-bromophenoxy)ethane.

-

The crude product can be purified by column chromatography on silica gel.

Representative Protocol for Suzuki Cross-Coupling at the Aryl Bromide

This protocol describes a typical Suzuki coupling reaction to functionalize the aryl bromide, assuming the alkyl bromide has been previously modified or is unreactive under these conditions.

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 1-Bromo-4-(functionalized ethoxy)benzene derivative (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two bromine atoms. The primary alkyl bromide is readily displaced by nucleophiles, while the aryl bromide can participate in a range of cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex organic molecules. While specific quantitative data on its reactivity and stability are limited, the qualitative principles and data from analogous compounds presented in this guide provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions is crucial to achieve the desired selectivity in its synthetic transformations.

References

Key reactive sites on 1-Bromo-4-(2-bromoethoxy)benzene

An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule utilized in organic synthesis. Its utility stems from the differential reactivity of its distinct structural motifs. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the chemical transformations possible at each site. The document covers nucleophilic substitution at the aliphatic side chain, electrophilic and metal-catalyzed reactions at the aromatic ring, and the cleavage of the ether linkage. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for ease of reference.

Introduction

This compound, with a molecular weight of 279.96 g/mol , is a halogenated aromatic ether.[1] Its structure incorporates three primary functional groups that dictate its chemical behavior: a primary alkyl bromide, an aryl bromide, and an ether linkage. The presence of two different carbon-bromine bonds, one on the sp³-hybridized ethyl chain and the other on the sp²-hybridized benzene ring, allows for selective chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and complex organic molecules. Understanding the reactivity of each site is crucial for designing synthetic routes that leverage this molecule's capabilities.

Summary of Key Reactive Sites

The reactivity of this compound can be categorized based on four principal regions of the molecule:

-

Aliphatic Carbon-Bromine Bond (C-Br): The bromine on the ethoxy group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions.

-

Aromatic Carbon-Bromine Bond (Ar-Br): The bromine attached directly to the benzene ring is significantly less reactive towards traditional nucleophilic substitution but is the primary site for organometallic reactions and metal-catalyzed cross-couplings.

-

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, with the positions of attack directed by the existing bromo and ethoxy substituents.

-

Ether Linkage (C-O-C): While generally stable, the ether bond can be cleaved under strongly acidic conditions.

Caption: Overview of reactive sites on this compound.

Detailed Analysis of Reactivity and Associated Reactions

Site 1: Nucleophilic Substitution at the Aliphatic Side Chain

The 2-bromoethoxy group contains a primary alkyl bromide. This site is highly susceptible to nucleophilic substitution, primarily proceeding through an S(_N)2 mechanism due to the steric accessibility of the primary carbon.[2] This allows for the selective introduction of a wide range of nucleophiles.

-

Typical Reactions: Alkoxylation (Williamson ether synthesis), amination, cyanation, and reaction with thiolates.

-

Reactivity Insight: The reaction is facilitated by the good leaving group ability of the bromide ion. This site is significantly more reactive towards nucleophiles than the aryl bromide under standard S(_N)2 conditions.[3]

Caption: Generalized workflow for an S(_N)2 reaction at the ethoxy side chain.

Site 2: Reactions at the Aromatic Carbon-Bromine Bond

The C(sp²)-Br bond on the benzene ring is robust and unreactive to S(_N)1 and S(_N)2 reactions.[3] Its partial double-bond character from resonance and the electronic repulsion of the π-system prevent direct nucleophilic attack.[3] However, this site is ideal for modern organometallic chemistry.

-

Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl systems and other elaborate structures.[2]

-

Grignard Reagent Formation: The aryl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form a phenylmagnesium bromide derivative.[4][5] This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, most notably carbonyl compounds.[4] The C-Br bond is more reactive than a C-Cl bond in Grignard formation, allowing for selectivity in halo-substituted systems.[6]

Site 3: Electrophilic Aromatic Substitution (EAS)

The benzene ring can be attacked by strong electrophiles, leading to the substitution of a hydrogen atom.[7][8] The regiochemical outcome is dictated by the two existing substituents:

-

-O-(CH₂)₂Br group: The ether oxygen is an activating group due to its electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions.

-

-Br group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its lone pairs participating in resonance.[7]

The powerful activating effect of the ether group dominates, directing substitution primarily to the positions ortho to the ethoxy substituent (positions 2 and 6).

-

Common EAS Reactions: Nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃).[9]

Site 4: Ether Cleavage

Ethers are known for their general lack of reactivity, which is why they are often used as solvents.[10] However, they can be cleaved by treatment with strong acids, particularly HBr and HI.[10][11] The reaction involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion.[12][13] For an aryl alkyl ether, cleavage will always yield a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[14]

-

Reaction: this compound + excess HBr → 4-Bromophenol + 1,2-Dibromoethane.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| CAS Number | 18800-30-1 | [1] |

| Melting Point | 56-57 °C | [15] |

| Boiling Point | 163-165 °C (at 16 mmHg) | [15] |

| Density | 1.757 g/cm³ | [15] |

| ¹H-NMR (Predicted) | δ: 3.63 (t, 2H), 4.26 (t, 2H), 6.80 (d, 2H), 7.39 (d, 2H) | [15] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the title compound via Williamson ether synthesis.[1]

-

Materials: 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (NaOH) (11.0 g, 275 mmol), and water (430 mL).[1]

-

Procedure:

-

Combine 4-bromophenol, 1,2-dibromoethane, NaOH, and water in a round-bottom flask equipped with a reflux condenser.[1]

-

Heat the mixture to reflux and maintain for 11 hours.[1]

-

After cooling to room temperature, separate the aqueous and organic phases.

-

Purify the organic phase by distillation to yield the final product.[1]

-

-

Expected Yield: Approximately 83%.[1]

Protocol for Grignard Reagent Formation and Reaction

This is a general protocol for the formation of a Grignard reagent from the aryl bromide moiety and its subsequent reaction with an electrophile (e.g., a ketone like benzophenone).[5]

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether, benzophenone, dilute HCl. All glassware must be rigorously dried.

-

Procedure:

-

Grignard Formation: Place magnesium turnings in a dry, nitrogen-flushed flask with anhydrous diethyl ether. Add a solution of this compound in anhydrous ether dropwise. A small crystal of iodine can be used as an initiator.[16] The reaction is initiated when the solution becomes cloudy and begins to reflux.

-

Reaction with Electrophile: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of benzophenone in anhydrous ether. The reaction is exothermic.[5]

-

Workup: After the addition is complete, quench the reaction by slowly adding dilute HCl. This protonates the alkoxide to form the alcohol product and dissolves any unreacted magnesium.[5]

-

Extract the product with ether, dry the organic layer, and purify by chromatography or recrystallization.

-

Caption: Logical flow of a Grignard reaction using the aryl bromide site.

Conclusion

This compound possesses multiple distinct reactive sites that can be addressed with high selectivity. The primary alkyl bromide is amenable to S(_N)2 reactions, the aryl bromide is a handle for a host of powerful metal-catalyzed coupling and organometallic reactions, the aromatic ring can undergo electrophilic substitution, and the ether linkage can be cleaved under harsh acidic conditions. This multi-faceted reactivity makes it a highly valuable intermediate for synthetic chemists in academic and industrial research. A thorough understanding of these reactive pathways is essential for its effective application in the development of new chemical entities.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]

- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. brainly.in [brainly.in]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound, CAS No. 18800-30-1 - iChemical [ichemical.com]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

Solubility profile of 1-Bromo-4-(2-bromoethoxy)benzene in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of 1-Bromo-4-(2-bromoethoxy)benzene in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide offers a predicted solubility profile based on its structural characteristics and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a non-polar brominated benzene ring and a polar ether linkage, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit good solubility in a range of organic solvents and poor solubility in water. The large, non-polar surface area of the bromophenyl group is the dominant factor influencing its solubility.

Similar aromatic compounds, such as 1-bromo-4-methoxybenzene and 1-bromo-4-ethylbenzene, are known to be soluble in common organic solvents like ethanol, ether, and acetone, while being immiscible with water.[1][2] A technical guide for the structurally related 1-Bromo-4-propylsulfanylbenzene indicates its solubility in non-polar aprotic (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetone, dichloromethane), with sparing to good solubility in polar protic solvents (e.g., methanol, ethanol), and insolubility in water.[3]

The following table summarizes the predicted qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polar ether group can engage in some hydrogen bonding, but the large non-polar ring limits extensive solvation. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble | These solvents can effectively solvate both the polar ether portion and the non-polar aromatic ring through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Soluble | The non-polar nature of these solvents readily solvates the non-polar bromophenyl and ethoxy groups. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the large aromatic ring prevents significant interaction with the highly polar water molecules. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Analytical grade solvents of interest

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately add a known volume (e.g., 5 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility profile of a chemical compound.

References

Potential Research Areas for 1-Bromo-4-(2-bromoethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-bromoethoxy)benzene is a versatile bifunctional organic molecule with significant potential as a building block in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both an aromatic bromine and an aliphatic bromine atom, allows for selective and sequential chemical modifications, making it an attractive scaffold for the synthesis of a diverse range of novel compounds. The aromatic bromine is amenable to various palladium-catalyzed cross-coupling reactions, while the bromoethoxy moiety provides a reactive handle for nucleophilic substitutions. This guide explores potential research avenues for this compound, providing detailed experimental protocols and outlining key areas for investigation.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 18800-30-1 | [1] |

| Molecular Formula | C8H8Br2O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Soluble in water, alcohols, ethers, and chloroform. | [1] |

Synthesis

This compound can be synthesized via a Williamson ether synthesis from 4-bromophenol and 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

4-bromophenol (30 g, 173 mmol)

-

1,2-dibromoethane (40 mL, 464 mmol)

-

Sodium hydroxide (NaOH) (11.0 g, 275 mmol)

-

Water (430 mL)

-

-

Procedure:

-

A mixture of 4-bromophenol, 1,2-dibromoethane, NaOH, and water is refluxed for 11 hours.

-

After cooling, the phases are separated.

-

The organic phase is purified by distillation to yield the final product.

-

-

Yield: 40.1 g (83%)

Potential Research Areas in Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests its potential as a scaffold for the development of novel therapeutic agents.

Design and Synthesis of Novel Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The 1-bromo-4-phenylethoxy scaffold can be elaborated to target the ATP-binding site of various kinases. The aromatic ring can be functionalized via cross-coupling reactions to introduce moieties that interact with the hinge region of the kinase, while the ethoxy side chain can be modified to target the solvent-exposed region.

Proposed Research Workflow:

Caption: Proposed workflow for the design and discovery of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh3)4 (0.05 eq)

-

Na2CO3 (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

-

Procedure:

-

To a degassed solution of this compound and the arylboronic acid in the solvent mixture, add Pd(PPh3)4 and Na2CO3.

-

Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Development of Antimicrobial Agents

Derivatives of this compound have shown potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), possibly by inhibiting protein synthesis.[1] Further research could focus on synthesizing a library of derivatives and evaluating their antibacterial activity.

Proposed Research Areas:

-

Synthesis of a diverse library of analogs: Modify both the aromatic ring and the ethoxy side chain to explore the structure-activity relationship (SAR).

-

In vitro antibacterial screening: Test the synthesized compounds against a panel of clinically relevant bacteria, including MRSA and other drug-resistant strains.

-

Mechanism of action studies: Investigate the specific cellular target and mechanism by which active compounds inhibit bacterial growth.

Potential Research Areas in Materials Science

The rigid aromatic core and the reactive bromine atoms make this compound a promising monomer for the synthesis of novel polymers and liquid crystals.

Synthesis of Novel Poly(phenylene ether)s and Related Polymers

The dual bromine sites on this compound allow for its use as a crosslinking agent or as a monomer in polycondensation reactions to form poly(phenylene ether)s and other related polymers.[2] These polymers could exhibit interesting thermal and mechanical properties.

Proposed Polymerization Approach:

Caption: Proposed workflow for the synthesis and characterization of novel polymers.

Experimental Protocol: Ullmann-type Polycondensation

-

Materials:

-

This compound (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Pyridine (solvent)

-

-

Procedure:

-

A solution of this compound in pyridine is heated with a catalytic amount of CuI.

-

The reaction is maintained at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours).

-

The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The polymer is collected by filtration, washed, and dried.

-

Development of Novel Liquid Crystals

The rigid phenyl ring in this compound is a common feature in liquid crystalline molecules. By introducing a second aromatic ring through a cross-coupling reaction and modifying the side chain, it is possible to design and synthesize new liquid crystalline materials with potentially interesting mesophase behavior.

Proposed Synthetic Strategy:

Caption: A potential synthetic route to novel liquid crystal candidates.

Experimental Protocol: Synthesis of a Biphenyl Intermediate

-

Materials:

-

This compound (1.0 eq)

-

4-Cyanophenylboronic acid (1.1 eq)

-

Pd(OAc)2 (0.02 eq)

-

SPhos (0.04 eq)

-

K3PO4 (2.0 eq)

-

Toluene/Water (10:1)

-

-

Procedure:

-

Combine this compound, 4-cyanophenylboronic acid, Pd(OAc)2, SPhos, and K3PO4 in a reaction vessel.

-

Add the degassed solvent mixture and heat the reaction at 100 °C under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Conclusion

This compound is a readily accessible and highly versatile building block with significant untapped potential. The proposed research areas in medicinal chemistry and materials science offer exciting opportunities for the development of novel kinase inhibitors, antimicrobial agents, high-performance polymers, and liquid crystals. The detailed experimental protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this promising compound. Further investigation into its biological activities and material properties is warranted and is expected to yield valuable scientific insights and practical applications.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1-Bromo-4-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Bromo-4-(2-bromoethoxy)benzene (CAS No. 18800-30-1). The content herein is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to a lack of extensive publicly available toxicological data for this specific chemical, this guide incorporates safety data from structurally similar compounds and general best practices for handling hazardous materials.

Chemical and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are crucial for its safe handling.

| Property | Value | Source |

| CAS Number | 18800-30-1 | Multiple Sources |

| Molecular Formula | C₈H₈Br₂O | Multiple Sources |

| Molecular Weight | 279.96 g/mol | Multiple Sources |

| Appearance | Solid, Powder | Amadis Chemical, Sigma-Aldrich |

| Melting Point | 55-61 °C | CAS Common Chemistry, Sigma-Aldrich |

| Boiling Point | 163-165 °C @ 16-20 mmHg | CAS Common Chemistry, Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from Sigma-Aldrich and Ambeed.

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)